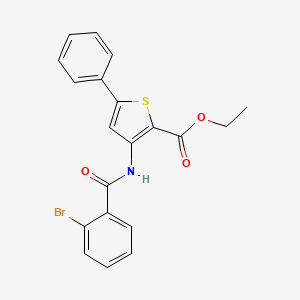

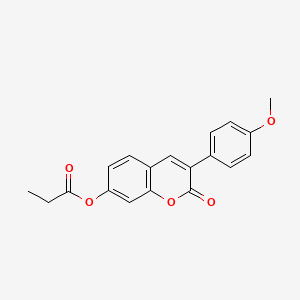

Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with a brominated precursor. For instance, ethyl canthin-6-one-1-carboxylate and its analogues were prepared from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate using a Pd-catalyzed Suzuki-Miyaura coupling followed by a Cu-catalyzed C-N coupling . Similarly, the synthesis of ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate from L-tryptophan also involved multiple steps, including NMR and mass spectrometry for structural confirmation . These methods could potentially be adapted for the synthesis of Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as NMR, mass spectrometry, and X-ray diffraction analysis. For example, the structure of ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate was established using these methods . These techniques would be essential for analyzing the molecular structure of Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate as well.

Chemical Reactions Analysis

The papers describe various reactions involving ethyl carboxylate compounds. Photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate resulted in the formation of a carbene, which could be captured by different nucleophiles . Another study reported the photolysis of the same compound in amines and alcohols, suggesting two competing photolytic pathways . These findings indicate that ethyl carboxylate compounds can undergo complex photochemical reactions, which could be relevant for Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate.

Physical and Chemical Properties Analysis

The physicochemical properties of ethyl carboxylate compounds, such as acid-base properties, solubility, and chemical stability, have been studied. For instance, the properties and complex formation of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates were investigated, including the preparation of metal complexes . These studies provide a foundation for understanding the physical and chemical properties of Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate, along with similar derivatives, has been studied for various synthetic and chemical property explorations. For instance, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a similar compound, was used to synthesize various bromo-derivatives and study their pharmacological activities (Chapman, Clarke, Gore, & Sharma, 1971).

Heterocyclic Compound Synthesis

- The compound has relevance in the synthesis of various heterocyclic compounds, such as the synthesis of [1,2,3]Triazolo[1,5-a]quinoline from related compounds (Pokhodylo & Obushak, 2019).

Photophysical Properties

- Its derivatives have been studied for their photophysical properties. For example, related compounds like ethyl 2-arylthiazole-5-carboxylates were analyzed for their absorption and fluorescence, contributing to the understanding of π→π* transitions in such compounds (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Dye Synthesis and Fabric Dyeing

- Compounds similar to ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate have been used in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers, demonstrating their utility in material sciences and textile technology (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

Pharmaceutical Research

- Research involving similar compounds has been conducted in the field of pharmaceuticals, focusing on their reactivity and potential as intermediates in the synthesis of pharmacologically active substances. For example, studies have explored the hydrolytic behavior of compounds like ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate (Shemchuk, Chernykh, Levashov, & Sytnik, 2010).

Mecanismo De Acción

Target of Action

Similar compounds have shown anticancer activity, which may be due to their ability to inhibit the production of fatty acids in cancer cells . They also possess constitutive androstane receptor (CAR) binding properties and prevent the synthesis of steroids, inhibiting their biological effects .

Mode of Action

The bromobenzamido moiety in the compound suggests that it might undergo nucleophilic substitution reactions . In such reactions, a nucleophile would attack the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of bromide ions.

Biochemical Pathways

Based on its structural similarity to other bromobenzamido compounds, it might interfere with fatty acid synthesis and steroid synthesis pathways . These pathways are crucial for the growth and proliferation of cells, particularly cancer cells. By inhibiting these pathways, the compound could potentially exert antitumor effects.

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 3-[(2-bromobenzoyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrNO3S/c1-2-25-20(24)18-16(12-17(26-18)13-8-4-3-5-9-13)22-19(23)14-10-6-7-11-15(14)21/h3-12H,2H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPXNOTYHJNQJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2528755.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528769.png)

![1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2528770.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2528773.png)

![Ethyl 3-(4-chlorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2528774.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2528778.png)